molecular formula C15H10F3N3 B1201970 N-[3-(trifluoromethyl)phenyl]-4-quinazolinamine

N-[3-(trifluoromethyl)phenyl]-4-quinazolinamine

Cat. No. B1201970
M. Wt: 289.25 g/mol
InChI Key: VCOMYMMMFREKQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(trifluoromethyl)phenyl]-4-quinazolinamine is a member of quinazolines.

Scientific Research Applications

Synthesis and Chemical Properties

N-[3-(trifluoromethyl)phenyl]-4-quinazolinamine and its derivatives have been extensively studied for their synthesis and chemical properties. For instance, Ouyang et al. (2016) established a rapid synthetic method for a compound related to N-[3-(trifluoromethyl)phenyl]-4-quinazolinamine, highlighting its potential biological activities in medicine (Ouyang et al., 2016). Similarly, Xu Li-feng (2011) discussed the synthesis of 7-Morpholino-2-[4-(Trifluoromethyl)Phenyl]Quinazolin-4(3H)-One, emphasizing the importance of quinazoline derivatives as nitrogen-containing heterocyclic compounds with significant biological activity (Xu Li-feng, 2011).

Pharmacological Investigations

Several studies have explored the pharmacological potential of N-[3-(trifluoromethyl)phenyl]-4-quinazolinamine derivatives. Saravanan et al. (2014) synthesized a series of novel 2-phenylquinazolin-4(3H)-one derivatives and evaluated their analgesic, anti-inflammatory, and antimicrobial activities (Saravanan et al., 2014). Furthermore, Dash et al. (2017) synthesized new quinazoline-4-one/4-thione derivatives and screened them for antimicrobial, analgesic, and anti-inflammatory properties (Dash et al., 2017).

Applications in Organic Light-Emitting Diodes (OLEDs)

The use of N-[3-(trifluoromethyl)phenyl]-4-quinazolinamine derivatives in OLEDs has been a significant area of research. Su and Zheng (2018) synthesized and investigated iridium(III) complexes using 4-(4-(trifluoromethyl)phenyl) quinazoline as the main ligand for application in OLEDs, demonstrating good device performance (Su & Zheng, 2018). This suggests the potential of these derivatives in electronic and photonic applications.

Antiviral Activity

The antiviral properties of quinazolinamine derivatives have also been investigated. Luo et al. (2012) described the synthesis of new (quinazolin-4-ylamino)methylphosphonates via microwave irradiation and evaluated their anti-Tobacco mosaic virus (TMV) activity, revealing weak to good antiviral activity (Luo et al., 2012).

properties

Product Name

N-[3-(trifluoromethyl)phenyl]-4-quinazolinamine

Molecular Formula

C15H10F3N3

Molecular Weight

289.25 g/mol

IUPAC Name

N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine

InChI

InChI=1S/C15H10F3N3/c16-15(17,18)10-4-3-5-11(8-10)21-14-12-6-1-2-7-13(12)19-9-20-14/h1-9H,(H,19,20,21)

InChI Key

VCOMYMMMFREKQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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